Molecular Weight Advantage vs. N-Methyl Analog
1H-Indole-7-sulfonyl chloride (MW 215.66 g/mol) possesses a free indole N–H group, resulting in a molecular weight reduction of 14.02 g/mol (6.1% lower) compared to its direct N-methylated analog 1-methyl-1H-indole-7-sulfonyl chloride (MW 229.68 g/mol) . This structural difference is accompanied by distinct physicochemical property predictions: the parent compound exhibits a predicted density of 1.556 g/cm³ versus 1.43 g/cm³ for the N-methyl analog, and a predicted boiling point of 402.2 °C versus 382.9 °C, reflecting altered intermolecular interactions due to the absence of N-substitution . The free N–H also preserves the indole hydrogen bond donor capacity (calculated H-bond donor count = 1) which is absent in the N-methyl derivative (H-bond donor count = 0) .
| Evidence Dimension | Molecular weight and physicochemical properties |
|---|---|
| Target Compound Data | MW 215.66 g/mol; Density 1.556±0.06 g/cm³ (Predicted); Boiling Point 402.2±18.0 °C (Predicted); H-bond donor count = 1 |
| Comparator Or Baseline | 1-Methyl-1H-indole-7-sulfonyl chloride: MW 229.68 g/mol; Density 1.43±0.1 g/cm³ (Predicted); Boiling Point 382.9±15.0 °C (Predicted); H-bond donor count = 0 |
| Quantified Difference | MW reduction: 14.02 g/mol (-6.1%); Density increase: +0.126 g/cm³ (+8.8%); Boiling point increase: +19.3 °C (+5.0%) |
| Conditions | Predicted physicochemical properties from authoritative database entries; H-bond donor count calculated per structural formula |
Why This Matters
For medicinal chemistry programs with stringent molecular weight cutoffs (e.g., Lipinski's Rule of Five, fragment-based drug discovery), a 14 g/mol reduction is operationally significant and can improve ligand efficiency metrics; the free N–H also provides a synthetic handle for orthogonal functionalization not available with N-alkyl analogs.
